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molecular formula C11H15BrN2O B189521 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine CAS No. 180916-06-7

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Cat. No. B189521
M. Wt: 271.15 g/mol
InChI Key: BNSQBAZKDMOPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265575B1

Procedure details

A solution of 8.00 g (69.6 mmol) of N-(2-hydroxyethyl)pyrrolidine in 150 mL of xylenes was treated with 534 mg (23.2 mmol) of Na and the mixture was heated to 80° C. until all the Na had disappeared. The reaction was cooled to 23° C. and 5.50 g (23.2 mmol) of 2,5-dibromopyridine was added. The mixture was stirred at room temperature for 2.25 h and was concentrated in vacuo. Purification by flash chromatography (SiO2; gradient of 50-70% EtOAc in hexanes) afforded 3.53 g (13.0 mmol; 56%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
534 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.Br[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>>[N:4]1([CH2:3][CH2:2][O:1][C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OCCN1CCCC1
Name
Na
Quantity
534 mg
Type
reactant
Smiles
Name
xylenes
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2; gradient of 50-70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
N1(CCCC1)CCOC1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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